molecular formula C6H14N2OS B15348710 Acetamide,2-[[2-(dimethylamino)ethyl]thio]-

Acetamide,2-[[2-(dimethylamino)ethyl]thio]-

Cat. No.: B15348710
M. Wt: 162.26 g/mol
InChI Key: KGDLHZCGSUGQTQ-UHFFFAOYSA-N
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Description

The compound features a dimethylaminoethylthio group attached to the methyl carbon of the acetamide backbone.

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

2-[2-(dimethylamino)ethylsulfanyl]acetamide

InChI

InChI=1S/C6H14N2OS/c1-8(2)3-4-10-5-6(7)9/h3-5H2,1-2H3,(H2,7,9)

InChI Key

KGDLHZCGSUGQTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSCC(=O)N

Origin of Product

United States

Biological Activity

Acetamide, 2-[[2-(dimethylamino)ethyl]thio]- (CAS Number: 757164-04-8), is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity, and antimicrobial properties.

  • Molecular Formula : C₆H₁₄N₂OS
  • Molecular Weight : 162.253 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 286.6 ± 25.0 °C
  • Flash Point : 127.2 ± 23.2 °C
  • LogP : -0.14

These properties indicate that the compound is a low-density liquid with moderate boiling characteristics, suggesting stability under standard laboratory conditions .

Antimicrobial Properties

Research has indicated that acetamide derivatives exhibit varying degrees of antimicrobial activity. For instance, certain analogs have shown moderate activity against gram-positive bacteria and fungi, while other derivatives were more effective against specific pathogens like Mycobacterium tuberculosis .

A comparative study highlighted that compounds with additional methoxy groups in their structure displayed enhanced activity against various bacterial strains, indicating that structural modifications can significantly influence biological efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The results demonstrated that some acetamide derivatives exhibited mild to moderate cytotoxic effects, suggesting potential as chemotherapeutic agents .

The following table summarizes the cytotoxic activity of selected acetamide derivatives:

Compound NameCell Line TestedCytotoxicity Level
Compound AK562Moderate
Compound BMCF7Mild
Compound CK562High

This data indicates that while some derivatives show promise as anticancer agents, further optimization is necessary to enhance their efficacy and selectivity.

The mode of action for acetamide derivatives appears to involve interference with cellular processes critical for pathogen survival and proliferation. For example, studies suggest that certain acetamides may disrupt membrane integrity or inhibit vital enzymatic pathways in bacteria .

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the effectiveness of various acetamide derivatives against Mycobacterium tuberculosis. The results indicated that specific substitutions at the C-2 position of the thiazole core led to significant improvements in antibacterial activity, achieving sub-micromolar minimum inhibitory concentrations .
  • Cytotoxicity Evaluation :
    In a study assessing the cytotoxic effects on cancer cell lines, researchers synthesized several new acetamide compounds and tested their efficacy against K562 and MCF7 cells. The findings revealed that while some compounds exhibited promising cytotoxic effects, others were less effective, highlighting the need for further structural optimization .

Comparison with Similar Compounds

Structural Analogues with Thioether Linkages

2-[(2-Hydroxyethyl)thio]acetamide (CAS 20101-84-2)
  • Structure: Features a hydroxyethylthio group instead of dimethylaminoethyl.
  • Classified as an irritant, with storage at room temperature .
  • Comparison: The dimethylaminoethyl group in the target compound offers basicity (pKa ~8–9) and improved solubility in acidic environments, whereas the hydroxyethyl analog may exhibit better aqueous solubility at neutral pH.
2-(Methylthio)acetamide (CAS 22551-24-2)
  • Structure : Simplest analog with a methylthio group.
  • Properties: Molar mass 105.16 g/mol, melting point 99–102°C, and boiling point 259°C.
  • Comparison: The absence of the dimethylaminoethyl chain limits its pharmacokinetic versatility but increases metabolic stability due to fewer reactive sites.
N-[2-(Diethylamino)ethyl]-2-phenylacetamide (CAS 51816-17-2)
  • Structure: Phenylacetamide core with a diethylaminoethyl group.
  • Toxicity data for similar dimethylaminoethyl compounds (e.g., LD50 orl-rat: 143 mg/kg) suggest caution in dosing .
Anti-inflammatory Triazolo-thioacetamides
  • Example: 2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide.
  • Activity : 1.28× more potent than diclofenac in reducing formalin-induced edema in rats. Mechanistically linked to cyclooxygenase-2 (COX-2) inhibition .
  • COX-1.
Antiviral Thioacetohydrazides
  • Example : Scaffold XIII derivatives with acetohydrazide linkers.
  • Activity : Demonstrated antiviral effects against SARS-CoV-2, with SAR studies highlighting the importance of linker flexibility .
  • Comparison : Replacement of the hydrazide linker with a rigid thioether (as in the target compound) could alter antiviral potency by reducing conformational adaptability.

Physicochemical and Pharmacokinetic Properties

Compound Molar Mass (g/mol) Key Functional Groups Solubility Trends Toxicity Notes
Target Compound ~163.07 Dimethylaminoethylthio pH-dependent (basic) Likely moderate toxicity*
2-[(2-Hydroxyethyl)thio]acetamide 135.18 Hydroxyethylthio High polarity Irritant
2-(Methylthio)acetamide 105.16 Methylthio Low polarity Limited data
Triazolo-thioacetamide (AS111) ~357.4† Triazole, aryl Moderate (lipophilic aryl) Safer than diclofenac

*Inferred from for dimethylaminoethyl-containing compounds. †Calculated based on C18H19N5OS.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Acetamide,2-[[2-(dimethylamino)ethyl]thio]-, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, where the thiol group of 2-aminothiophenol attacks the electrophilic carbon in chloroacetamide under basic conditions (e.g., using NaOH in acetone or DMF). Key parameters include maintaining a pH >9 to deprotonate the thiol, reaction temperatures between 50–70°C, and solvent polarity to stabilize intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (60–75%) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the thioether (-S-) linkage and dimethylamino group. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]⁺ peaks). Infrared (IR) spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹). High-resolution MS and elemental analysis further validate purity .

Q. How is this compound utilized in biochemical studies, particularly enzyme inhibition?

  • Methodological Answer : The thioether moiety acts as a Michael acceptor, enabling covalent modification of cysteine residues in enzymes (e.g., cysteine proteases). Researchers design inhibition assays by pre-incubating the compound with target enzymes (0.1–1 mM), followed by substrate addition. IC₅₀ values are determined via kinetic assays (e.g., fluorogenic substrates) and validated with X-ray crystallography to map binding sites .

Advanced Research Questions

Q. How can solubility challenges during synthesis or biological testing be addressed?

  • Methodological Answer : Poor aqueous solubility (due to hydrophobic dimethylamino and thioether groups) is mitigated by:

  • Co-solvents : Use DMSO (≤10% v/v) for in vitro assays.
  • Prodrug strategies : Introduce phosphate or carboxylate groups for enhanced solubility.
  • Micellar systems : Encapsulate in PEGylated liposomes (10–100 nm diameter) for in vivo delivery. Solubility parameters (logP ~2.5) guide solvent selection .

Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Strategies include:

  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., oxidation of the thioether).
  • Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models.
  • Target engagement assays : Use CRISPR-engineered cell lines to validate specificity .

Q. What strategies optimize multi-step synthesis for derivatives with enhanced bioactivity?

  • Methodological Answer : Modular synthesis is key:

  • Step 1 : Synthesize the core acetamide via nucleophilic substitution.
  • Step 2 : Functionalize the dimethylamino group via reductive amination (e.g., with aldehydes).
  • Step 3 : Introduce heterocycles (e.g., thiazole) via Suzuki coupling to improve binding affinity.
  • Quality control : Monitor intermediates with TLC and UPLC-MS. Overall yields range 30–50% .

Q. How do structural modifications influence binding affinity in molecular target studies?

  • Methodological Answer : SAR studies reveal:

  • Thioether replacement : Substituting sulfur with selenium increases redox activity but reduces stability.
  • Dimethylamino group : Quaternization (e.g., converting to -N⁺(CH₃)₃) enhances solubility but may reduce membrane permeability.
  • Aryl substitutions : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improve interaction with π-stacking residues in enzyme pockets. Docking simulations (AutoDock Vina) and free-energy calculations (MM-PBSA) validate modifications .

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